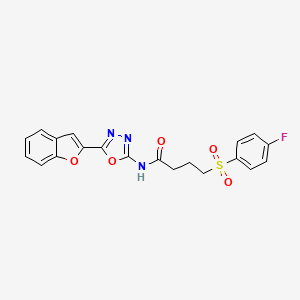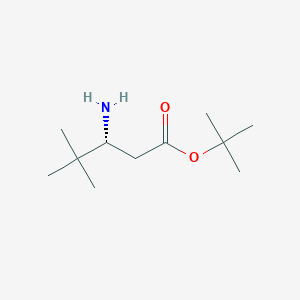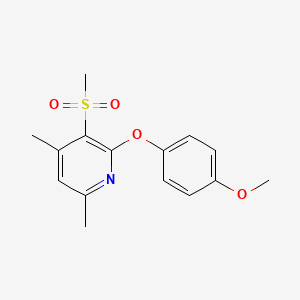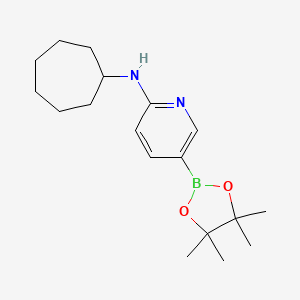
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediates
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions. Researchers often use techniques like 1H and 13C NMR, IR, MS , and single crystal X-ray diffraction to characterize its structure. The comparison between experimental and density functional theory (DFT) values confirms the consistency of the crystal structures obtained by both methods .
Boronic Acid Compounds in Drug Synthesis
Boronic acid compounds play a crucial role in drug synthesis. They are employed to protect diols during organic synthesis and are essential in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, boric acid derivatives serve as enzyme inhibitors and specific ligand drugs. Their stability, low toxicity, and reactivity make them valuable in pharmaceutical research .
Fluorescent Probes and Sensing Applications
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can act as a fluorescent probe. Researchers use it to identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These applications find relevance in fields such as biochemistry, environmental monitoring, and medical diagnostics .
Stimulus-Responsive Drug Carriers
Boronic ester bonds, including those based on borate linkages, are widely used in constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. They can load anticancer drugs, insulin, and genes, achieving controlled drug release. Examples include drug–polymer coupling, polymer micelles, and mesoporous silica systems .
Biocompatibility and Drug Delivery
The advantages of boronic ester-based drug carriers include simple construction conditions and good biocompatibility. Researchers explore their potential for targeted drug delivery, especially in cancer treatment. By exploiting the formation and rupture of boronic ester bonds under specific conditions, these carriers enhance drug efficacy and minimize side effects .
Propiedades
IUPAC Name |
N-cycloheptyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)14-11-12-16(20-13-14)21-15-9-7-5-6-8-10-15/h11-13,15H,5-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGZHXXIZBWGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

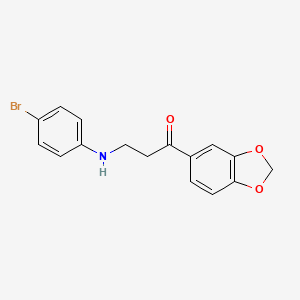
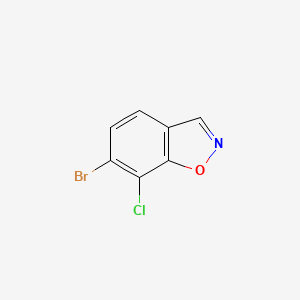
![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)
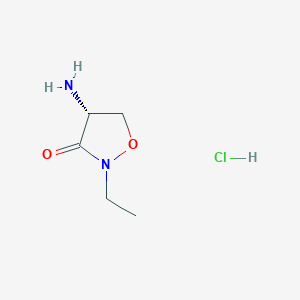
![O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate](/img/structure/B2650480.png)
![4-[(4-chloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2650481.png)
![N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide](/img/structure/B2650482.png)
![Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate](/img/structure/B2650484.png)
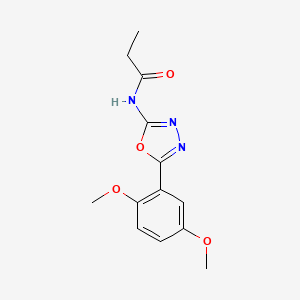
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2650488.png)
